4-Butoxyaniline

Catalog No.
S661410
CAS No.
4344-55-2
M.F
C10H15NO
M. Wt
165.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Butoxyaniline

CAS Number

4344-55-2

Product Name

4-Butoxyaniline

IUPAC Name

4-butoxyaniline

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

InChI

InChI=1S/C10H15NO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8,11H2,1H3

InChI Key

UBRIHZOFEJHMIT-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N

Precursor for Organic Synthesis

-Butoxyaniline can serve as a building block for the synthesis of various other organic compounds. Studies have shown its use in the preparation of:

  • Bis-4-butoxyphenyl-4,4′-(2,2′-bipyridyl)carbamide: This compound exhibits potential applications in photocatalysis and light-emitting diodes [].
  • 1-(4-Butoxyphenyl)-3-(6-methyl-3-oxo-2-phenyl-2,3-dihydropyridazin-4-yl)urea: This compound is being investigated for its potential anti-inflammatory and analgesic properties [].

These examples highlight the potential of 4-Butoxyaniline as a versatile starting material for the synthesis of novel functional molecules with diverse applications.

Research into Material Science Properties

Researchers are exploring the potential applications of 4-Butoxyaniline in material science due to its unique properties. Studies have investigated its:

  • Liquid crystalline behavior: 4-Butoxyaniline exhibits liquid crystalline properties, meaning it can transition between different phases depending on temperature. This characteristic makes it a potential candidate for the development of liquid crystal displays and other optical devices [].
  • Antimicrobial activity: Preliminary studies suggest that 4-Butoxyaniline may possess some antimicrobial activity, potentially making it useful in developing new disinfectants or antimicrobial coatings [].

4-Butoxyaniline is an organic compound with the molecular formula C10H15NOC_{10}H_{15}NO and a CAS number of 4344-55-2. It consists of a butoxy group attached to an aniline structure, making it a member of the aniline derivatives. This compound appears as a clear dark brown to pale yellow liquid and has a molecular weight of approximately 165.23 g/mol .

The structure can be represented by the SMILES notation: CCCCOC1=CC=C(N)C=C1, indicating the presence of both an ether and an amine functional group, which contribute to its reactivity and applications in organic chemistry .

Due to its functional groups:

  • Hydrogenation: In the presence of rhodium on alumina, it undergoes low-pressure hydrogenation to yield 4-butoxycyclohexylamine .
  • Nucleophilic Substitution: The amino group allows it to participate in nucleophilic substitution reactions, leading to various substituted anilines.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, forming different derivatives.

Common Reagents and Conditions

Reaction TypeReagentConditions
HydrogenationRhodium on aluminaLow pressure
Nucleophilic SubstitutionVarious electrophilesVaries by substrate
ReductionSulfur and sodium sulfideWater at 138-140 °C

4-Butoxyaniline exhibits significant biological activity:

  • Cellular Effects: It influences cellular processes such as gene expression and metabolism. It has been observed to stabilize benzylic carbocations, which may affect various signaling pathways .
  • Toxicological Profile: The compound is classified as harmful if swallowed or in contact with skin, indicating potential acute toxicity . Prolonged exposure may lead to allergic reactions in sensitive individuals .

4-Butoxyaniline can be synthesized through several methods:

  • Alkylation:
    • React sodium p-nitrophenol with bromobutane in ethanol under reflux for four hours.
    • Maintain heat for an additional sixteen hours.
  • Reduction:
    • Reduce the resulting p-nitrophenyl butyl ether using sulfur and sodium sulfide in water at 138-140 °C for sixteen hours.

These methods can be adapted for industrial production to optimize yield and purity .

4-Butoxyaniline has diverse applications:

  • Organic Synthesis: It serves as a reagent for introducing butoxy and aniline moieties into various organic compounds .
  • Pharmaceuticals: The compound is utilized in the synthesis of biologically active molecules, including certain pharmaceuticals and agrochemicals .
  • Laboratory Chemicals: It is commonly used in laboratories for research purposes due to its reactivity and versatility .

Research indicates that 4-butoxyaniline interacts with various biomolecules, influencing biochemical pathways. Its ability to undergo hydrogenation suggests potential applications in drug development where selective modifications of amine groups are necessary. Additionally, studies on its toxicity highlight the importance of understanding its interactions at the cellular level for safety assessments .

Several compounds share structural similarities with 4-butoxyaniline, each exhibiting unique properties:

Compound NameStructure TypeUnique Features
AnilineAminobenzeneBasic structure without alkoxy substituent
ButylamineAliphatic amineLacks aromatic character; simpler reactivity
4-EthoxyanilineEther-substituted anilineSimilar ether functionality but with ethyl group
3-ButoxyanilineIsomeric variantDifferent position of butoxy group on the ring

These comparisons illustrate how 4-butoxyaniline's unique butoxy substitution on the aromatic ring differentiates it from other anilines, enhancing its reactivity and applicability in organic synthesis.

4-Butoxyaniline, bearing the Chemical Abstracts Service registry number 4344-55-2, represents a systematically named aromatic amine compound with the molecular formula C₁₀H₁₅NO. The International Union of Pure and Applied Chemistry designation for this compound is 4-butoxyaniline, reflecting its structural composition as an aniline derivative substituted with a butoxy group at the para position. Alternative nomenclature includes para-butoxyaniline, 4-butyloxyaniline, and benzenamine, 4-butoxy-, demonstrating the various systematic approaches to naming this compound.

The molecular structure of 4-butoxyaniline consists of a benzene ring bearing an amino group and a butoxy substituent in para positions relative to each other. The compound possesses a molecular weight of 165.23 grams per mole and exhibits the International Chemical Identifier key UBRIHZOFEJHMIT-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation CCCCOC1=CC=C(C=C1)N clearly illustrates the linear butyl chain attached to the oxygen atom, which connects to the benzene ring para to the amino functionality.

Table 1: Chemical Identifiers and Physical Properties of 4-Butoxyaniline

PropertyValueReference
Chemical Abstracts Service Number4344-55-2
Molecular FormulaC₁₀H₁₅NO
Molecular Weight165.23 g/mol
International Chemical Identifier KeyUBRIHZOFEJHMIT-UHFFFAOYSA-N
European Community Number224-402-2
Density0.992 g/mL at 25°C
Refractive Index1.538
Physical StateClear liquid
AppearanceColorless to brown

The European Community number 224-402-2 serves as an additional regulatory identifier for this compound within European chemical databases. Physical characterization reveals that 4-butoxyaniline exists as a clear liquid at standard temperature and pressure conditions, with a density of 0.992 grams per milliliter at 25 degrees Celsius. The refractive index of 1.538 provides important optical properties for analytical identification and purity assessment.

Historical Context in Organic Synthesis

The development of alkoxyaniline derivatives, including 4-butoxyaniline, emerged from fundamental research into aromatic amine chemistry during the mid-twentieth century. Early synthetic approaches to these compounds involved the selective modification of aminophenol precursors through protective group strategies and alkylation reactions. The Williamson ether synthesis provided a foundational methodology for constructing the ether linkage present in 4-butoxyaniline, utilizing alkoxide nucleophiles and primary alkyl halides under substitution reaction conditions.

Historical synthetic routes to 4-butoxyaniline typically employed 4-aminophenol as a starting material, followed by selective alkylation of the hydroxyl group while preserving the amino functionality. These early methodologies required careful control of reaction conditions to prevent unwanted side reactions, particularly N-alkylation competing with the desired O-alkylation process. The development of protective group chemistry allowed for more selective transformations, enabling the preparation of pure 4-butoxyaniline derivatives with improved yields and reduced purification requirements.

The compound gained prominence in materials science applications during the latter half of the twentieth century, particularly in the development of liquid-crystalline materials and polymer precursors. Research groups began investigating the unique properties imparted by the butoxy substituent, which provided an optimal balance between molecular flexibility and mesogenic behavior in liquid-crystalline systems. This historical development established 4-butoxyaniline as a valuable building block for advanced materials applications.

Role in Contemporary Chemical Research

Contemporary research applications of 4-butoxyaniline span multiple disciplines within chemistry and materials science. The compound serves as a crucial precursor in the synthesis of liquid-crystalline monomers, where its incorporation into Schiff-base structures creates materials with interesting thermal and photopolymerization properties. Specifically, 4-butoxyaniline has been utilized in the preparation of (4-acryloyloxybenzylidene)-4-butoxyaniline, a monomer that exhibits nematic liquid-crystalline phases and undergoes thermal polymerization to produce birefringent polymer networks.

Table 2: Contemporary Applications of 4-Butoxyaniline in Chemical Research

Application AreaSpecific UseProduct TypeReference
Liquid Crystal ChemistrySchiff-base monomer synthesis(4-acryloyloxybenzylidene)-4-butoxyaniline
Perylene ChemistryDiimide formationN,N′-Bis(4-butoxyphenyl)perylene-3,4,9,10-tetracarboxylic diimide
Pharmaceutical IntermediatesCarbamide synthesisbis-4-butoxyphenyl-4,4′-(2,2′-bipyridyl)carbamide
Heterocyclic ChemistryUrea derivative formation1-(4-butoxyphenyl)-3-(6-methyl-3-oxo-2-phenyl-2,3-dihydropyridazin-4-yl)urea

Advanced materials research has demonstrated the utility of 4-butoxyaniline in perylene tetracarboxylic diimide synthesis, where condensation reactions with perylene tetracarboxylic dianhydride yield highly colored compounds with potential applications in organic electronics. The resulting N,N′-Bis(4-butoxyphenyl)perylene-3,4,9,10-tetracarboxylic diimide exhibits rod-like morphological features and demonstrates interesting optical properties suitable for optoelectronic device applications.

Pharmaceutical chemistry applications have explored 4-butoxyaniline as a building block for bioactive compound synthesis. The preparation of bis-4-butoxyphenyl-4,4′-(2,2′-bipyridyl)carbamide represents one such application, where the butoxyaniline moiety contributes to the overall molecular architecture and potentially influences biological activity. Additionally, the synthesis of 1-(4-butoxyphenyl)-3-(6-methyl-3-oxo-2-phenyl-2,3-dihydropyridazin-4-yl)urea demonstrates the compound's utility in heterocyclic chemistry applications.

Catalytic hydrogenation studies have investigated the transformation of 4-butoxyaniline to 4-butoxycyclohexylamine using rhodium on alumina catalysts under low-pressure conditions. This research contributes to understanding the reactivity patterns of aromatic amines and their potential conversion to saturated analogs for specialized applications. The systematic study of such transformations provides valuable insights into structure-activity relationships and guides the development of new synthetic methodologies.

XLogP3

2.6

UNII

P0PI549RZ4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.73%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (86.36%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (86.36%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4344-55-2

Wikipedia

4-Butoxyaniline

General Manufacturing Information

Benzenamine, 4-butoxy-: INACTIVE

Dates

Last modified: 08-15-2023

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